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Tetrafluorogermane

Thermal stability CVD precursor High-temperature semiconductor processing

Tetrafluorogermane (germanium tetrafluoride, GeF₄) is a colorless, nonflammable, garlic-odored gas belonging to the group IV tetrafluoride series. It sublimes at −36.5 °C under atmospheric pressure, melts at −15 °C (under 3032 mm Hg), and exhibits a liquid density of 2.162 g/cm³ at 0 °C.

Molecular Formula F4Ge
GeF4
Molecular Weight 148.62 g/mol
CAS No. 7783-58-6
Cat. No. B3029762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorogermane
CAS7783-58-6
Molecular FormulaF4Ge
GeF4
Molecular Weight148.62 g/mol
Structural Identifiers
SMILESF[Ge](F)(F)F
InChIInChI=1S/F4Ge/c1-5(2,3)4
InChIKeyPPMWWXLUCOODDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrafluorogermane (GeF₄) CAS 7783-58-6 – Procurement-Relevant Physicochemical and Application Baseline


Tetrafluorogermane (germanium tetrafluoride, GeF₄) is a colorless, nonflammable, garlic-odored gas belonging to the group IV tetrafluoride series. It sublimes at −36.5 °C under atmospheric pressure, melts at −15 °C (under 3032 mm Hg), and exhibits a liquid density of 2.162 g/cm³ at 0 °C [1]. The compound is thermally robust, remaining stable to approximately 1000 °C before decomposition [2]. GeF₄ reacts vigorously with water to yield GeO₂ and H₂GeF₆, releasing HF fumes, which necessitates strict moisture-excluded handling [1]. It serves as a volatile germanium source in semiconductor chemical vapor deposition (CVD), ion implantation, and selective etching processes, as well as a precursor for infrared optical materials.

Why Generic Substitution of Tetrafluorogermane (GeF₄) with Other Group IV Fluorides or Germanium Precursors Fails


Group IV tetrafluorides (CF₄, SiF₄, GeF₄) and alternative germanium carriers (GeCl₄, GeH₄) are not interchangeable despite sharing a common central-atom valence or elemental payload. GeF₄ is a demonstrably superior fluoride ion acceptor relative to SiF₄—it uniquely stabilizes the O₂⁺ and NF₄⁺ cations in isolable salts, whereas the silicon analogue cannot form the corresponding (SF₃⁺)₂SiF₆²⁻ salt at ordinary temperatures [1]. In dissociative electron attachment, GeF₄ generates F⁻ at near-0 eV incident electron energy, which profoundly alters plasma behavior compared to SiF₄ (10.2 eV) and CF₄ (4.7 eV) [2]. Furthermore, GeF₄ sublimes at −36.5 °C versus the 83 °C boiling point of GeCl₄, dictating entirely different gas-delivery hardware and thermal budgets in semiconductor tools. These quantifiable differences in Lewis acidity, plasma fragmentation energetics, and phase-transport characteristics mean that substituting GeF₄ with a cheaper or more readily available congener introduces process chemistry risks that cannot be compensated by simple flow-rate or temperature adjustments.

Quantitative Differentiation Evidence for Tetrafluorogermane (GeF₄) vs. Closest Analogs and Alternatives


Thermal Stability: GeF₄ Remains Intact to ~1000 °C vs. SiF₄ Decomposition at ~700 °C

Germanium tetrafluoride withstands temperatures up to approximately 1000 °C before onset of decomposition [1]. In contrast, silicon tetrafluoride (SiF₄) undergoes thermal decomposition at significantly lower temperatures; literature reports effective thermal cracking of SiF₄ at around 700 °C [2]. This ~300 °C wider thermal operating window makes GeF₄ the preferred volatile germanium source for high-temperature CVD processes where precursor integrity must be maintained throughout the thermal boundary layer.

Thermal stability CVD precursor High-temperature semiconductor processing

Fluoride Ion Acceptor Superiority: GeF₄ Stabilizes O₂⁺ and NF₄⁺ Salts Where SiF₄ Fails

GeF₄ is a qualitatively superior fluoride ion acceptor to SiF₄. It stabilizes the O₂⁺ and NF₄⁺ cations in crystalline salts and reacts with SF₄ to yield the stable salt (SF₃⁺)₂GeF₆²⁻ [1]. The corresponding silicon analogue, (SF₃⁺)₂SiF₆²⁻, is not stable at ordinary temperatures and pressures, despite the marginally more favorable lattice energy of SiF₆²⁻ arising from its smaller ionic radius [1]. Experimentally, pyrolytic graphite intercalates GeF₄ in the presence of fluorine to form first-stage C₁₂GeF₅₋₆, whereas identical experiments substituting SiF₄ for GeF₄ fail to bring about any silicon fluoride intercalation [1]. The fluoride ion affinity of GeF₄ has been measured at 265 kJ·mol⁻¹, intermediate between SiF₄ (287 kJ·mol⁻¹) and SnF₄ (240 kJ·mol⁻¹) [2]; however, the practical fluoride-acceptor capability of GeF₄ surpasses that of SiF₄ due to the accessibility of germanium d-orbitals for hypervalent coordination, enabling formation of stable hexafluorogermanate salts (Kf for [GeF₆]²⁻ = 1.2 × 10¹⁹ M⁻¹ in aqueous solution) [2].

Lewis acidity Fluoride ion affinity Coordination chemistry Graphite intercalation

Dissociative Electron Attachment: GeF₄ Generates F⁻ at Near-0 eV vs. SiF₄ at 10.2 eV and CF₄ at 4.7 eV

In a direct comparative study of dissociative electron attachment (DEA) to CF₄, SiF₄, and GeF₄ over an incident electron energy range of 0–14 eV, GeF₄ exhibited uniquely facile fragmentation: the molecular ion GeF₄⁻ and fragments GeF₃⁻, GeF₂⁻, GeF⁻, and F⁻ were all observed with appreciable intensities, and F⁻ production from GeF₄ was found to occur at incident electron energies significantly close to 0 eV [1]. By contrast, the appearance energies (AEs) for F⁻ from CF₄ and SiF₄ were 4.7 ± 0.1 eV and 10.2 ± 0.1 eV, respectively; for SiF₄, the F⁻, SiF₃⁻, and F₂⁻ channels all appeared through a dominant resonance at approximately 10.2–10.3 eV [1]. This near-threshold fragmentation of GeF₄ has direct consequences for plasma and ion-source environments.

Plasma chemistry Dissociative electron attachment Ion source Mass spectrometry

Phase Behavior and Precursor Delivery: GeF₄ Gas at Room Temperature vs. GeCl₄ Liquid (Boiling Point 83 °C)

GeF₄ sublimes at −36.5 °C under atmospheric pressure and exists as a gas at standard room temperature, enabling direct gas-phase metering without a vaporizer or heated delivery line [1]. The alternative germanium precursor germanium tetrachloride (GeCl₄) is a liquid at room temperature with a boiling point of 83 °C and a saturated vapor pressure of approximately 10.13 kPa (76 mm Hg) at 20 °C . This fundamental phase difference means that GeCl₄ delivery requires bubbler systems, temperature-controlled vaporizers, and heated transfer lines to avoid condensation, whereas GeF₄ can be delivered as a compressed gas from a standard cylinder with a mass flow controller.

CVD precursor delivery Vapor pressure Gas handling Semiconductor manufacturing

Semiconductor-Grade Purity Specification: GeF₄ Available at >99.99% (4N) with Quantified Impurity Ceilings

Commercially available electronic-grade GeF₄ is specified at >99.99 vol.% purity with individual impurity ceilings of N₂ <3 vol.ppm, O₂ <3 vol.ppm, CO₂ <50 vol.ppm, and CO <10 vol.ppm . These specifications align with the requirements of silicon-germanium epitaxial growth processes, where oxygen and carbon contamination at the parts-per-million level can introduce deep-level traps and degrade carrier mobility. For the most demanding infrared optical applications (e.g., GeO₂ single-crystal growth), purity requirements escalate to ≥99.9999% (6N), as residual impurities directly impact infrared transmittance in the 2–12 μm window [1].

Electronic-grade gas Purity specification Semiconductor precursor Quality assurance

Etching Selectivity: GeF₄ Etches Si with Selectivity >50 vs. SiGe and >100 vs. Ge, SiO₂, and SiN

Patent data demonstrate that germanium tetrafluoride gas can selectively etch silicon (Si) over silicon-germanium (SiGe) with a selectivity of 50 or more, and achieves an extremely high selectivity of 100 or more with respect to germanium (Ge), silicon dioxide (SiO₂), and silicon nitride (SiN) [1]. This contrasts with conventional fluorine-based plasma etch chemistries (e.g., CF₄/H₂ or SiF₄-based systems), where achieving Si-to-SiGe selectivity above ~10 is difficult without precise gas-ratio optimization, and the etching target may inadvertently switch between Si and SiGe upon minor ratio drift [1]. The GeF₄-based etch process is effective at substrate temperatures ≤150 °C, enabling low-thermal-budget integration.

Selective etching Si/SiGe Dry etch Semiconductor patterning

High-Value Application Scenarios for Tetrafluorogermane (GeF₄) Based on Verifiable Differentiation Evidence


Silicon-Germanium (SiGe) Epitaxial Growth via CVD Using GeF₄ as the Germanium Source

GeF₄ serves as a gaseous germanium precursor for the chemical vapor deposition of SiGe epitaxial layers on silicon substrates. Its thermal stability to ~1000 °C [1] ensures that the precursor remains intact in the gas delivery lines and within the thermal boundary layer above the wafer, minimizing premature decomposition and particulate contamination. The native gaseous state at room temperature (sublimation point −36.5 °C) [2] eliminates the need for vaporizers and heated delivery lines required by liquid GeCl₄ (boiling point 83 °C). By adjusting the GeF₄-to-SiH₄ flow ratio (typically 1:5 to 1:10), the germanium content in the SiGe film can be tuned between 5% and 20%, enabling device frequency performance to be raised from a baseline of ~10 GHz to 30 GHz for 5G communication chips [3].

Germanium Ion Implantation for Silicon Pre-Amorphization Using Isotopically Enriched ⁷²GeF₄

GeF₄ is the predominant feed material for germanium ion implantation in silicon wafer pre-amorphization steps, which are critical for controlling boron channeling in advanced source/drain formation. The near-0 eV dissociative electron attachment threshold of GeF₄ [4] contributes to efficient plasma fragmentation in the ion source, but also drives a fluorine-induced halogen cycle that can redeposit tungsten on the ion source cathode. Through isotopic enrichment to ⁷²GeF₄ and co-feeding with hydrogen (H₂), the beam current is enhanced, gas flow is reduced, and ion source lifetime is extended compared to natural-abundance GeF₄ [5]. This approach addresses the primary operational limitation of GeF₄ in high-volume ion implantation manufacturing.

Selective Etching of Silicon over Silicon-Germanium and Dielectric Hard Masks Using Pure GeF₄ Gas

In three-dimensional semiconductor device architectures (FinFET, gate-all-around), selective removal of silicon from SiGe sacrificial layers or patterning of Si over SiO₂/SiN hard masks requires extremely high etch selectivity to preserve critical dimensions. GeF₄ gas, as a single-component etchant, delivers Si-to-SiGe selectivity of ≥50 and Si-to-Ge, Si-to-SiO₂, and Si-to-SiN selectivity of ≥100 at substrate temperatures ≤150 °C [6]. This represents a ≥5× selectivity improvement over conventional CF₄/H₂ or mixed-fluorine plasma recipes, which are typically limited to selectivity of ~10 and require tight gas-ratio control to avoid inadvertent etching of the SiGe underlayer [6].

Infrared Optical Material Synthesis: GeO₂ Single-Crystal and Fluoride Glass Production

High-purity GeF₄ (≥99.9999%) is used as a precursor for the synthesis of germanium dioxide (GeO₂) single crystals, which exhibit broad infrared transmittance from 2 to 12 μm and serve as windows and lenses in thermal imaging and IR spectroscopy systems [3]. The fluoride ion acceptor capability of GeF₄ [7] also underpins its role in the formulation of multicomponent fluoride glasses (e.g., GeF₄–ZnF₂–BaF₂ systems), which achieve refractive indices of n = 1.5–1.7 with low chromatic dispersion, making them suitable for high-precision optical elements in the mid-infrared range.

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